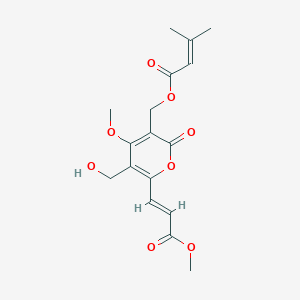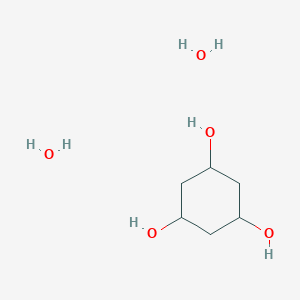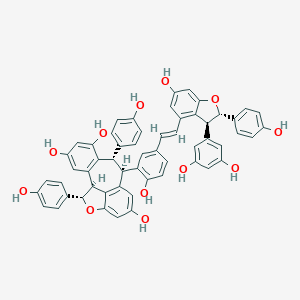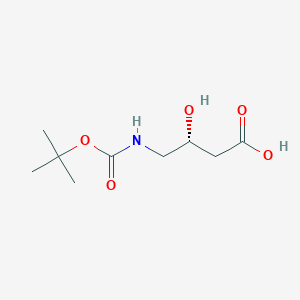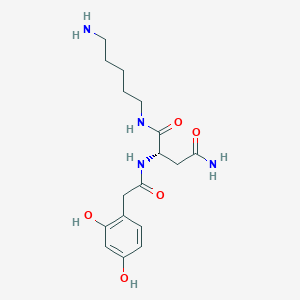![molecular formula C21H16N2O B052644 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 144464-54-0](/img/structure/B52644.png)
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, including 2-amino-4H-benzo[h]chromene-3-carbonitriles, is achieved through various methods. A prominent approach involves the condensation of different halogen derivatives with hydroxy-groups of similar chromene carbonitriles, followed by Knoevenagel condensation and cyclization reaction, and reduction with hydrogen in the presence of Pd/C at room temperature, yielding good product yields (Liu et al., 2019). Additionally, these compounds can be synthesized via organocatalyzed tandem Michael addition-cyclization reactions, utilizing cyclohexane-1,2-dione and benzylidenemalononitriles (Ding & Zhao, 2010).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized through various analytical techniques, including X-ray diffraction. The crystal structure of these compounds often features significant deviations from planarity, with the pyran ring adopting boat conformations, and is stabilized by a range of hydrogen bonds such as N–H···N, N–H···O, and C–H···O (Sharma et al., 2015).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, contributing to their significant chemical properties. The electrophilic and nucleophilic reactions of these compounds lead to the formation of diverse derivatives, indicating their reactive nature and the potential for further functionalization (El-Agrody et al., 2002).
Physical Properties Analysis
The physical properties of chromene derivatives are influenced by their molecular structure. Their crystal packing is often stabilized by intermolecular hydrogen interactions, which can affect their melting points, solubility, and other physical characteristics. The detailed structure-property relationships can be deduced from X-ray crystallography and spectroscopic analyses (Kour et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-amino-4H-benzo[h]chromene-3-carbonitriles are marked by their reactivity towards various reagents, facilitating the synthesis of a wide array of substituted derivatives. This reactivity is highlighted in their ability to undergo multicomponent reactions, Knoevenagel condensations, and cyclizations, leading to the formation of complex structures with potential biological activities (Yin et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives:
- A study discussed the synthesis of a series of novel substituted derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile through a condensation process. These derivatives were produced by reacting different halogen derivatives with hydroxy-groups of specific 2-amino-4H-benzo[h]chromene-3-carbonitrile precursors (Ju liu et al., 2019).
- Another study explored the synthesis of substituted 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles and related compounds using Rochelle salt as a green catalyst. This approach highlights the environmental benefits of using green chemistry principles in synthetic processes (A. El-Maghraby, 2014).
Chemical Properties and Analysis:
- Research into the X-ray studies of similar carbonitrile compounds, such as 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, provided insights into their crystal structures, which could be beneficial for understanding the chemical properties of related compounds (S. Sharma et al., 2015).
Biological and Medicinal Applications:
- A significant study evaluated the cytotoxic activity of benzo[h]chromene derivatives in human glioblastoma cells. The research indicated that certain derivatives exhibited high cytotoxic effects, suggesting potential applications in cancer treatment (M. Haiba et al., 2016).
- Another investigation into the reactivity of 2-amino-4H-chromene-3-carbonitrile derivatives under microwave irradiation explored their potential medicinal properties, including cancer cell line inhibition and protein kinase inhibition, demonstrating their potential in drug discovery (Bazureau Jean Pierre et al., 2017).
Eigenschaften
IUPAC Name |
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17-11-10-14-4-2-3-5-16(14)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWIDJXXXPMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395560 | |
| Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
CAS RN |
144464-54-0 | |
| Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



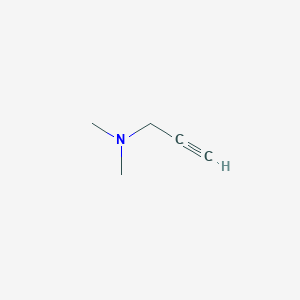

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
